molecular formula C13H21N2O4PS B1668082 Butamifos CAS No. 36335-67-8

Butamifos

Cat. No.: B1668082
CAS No.: 36335-67-8
M. Wt: 332.36 g/mol
InChI Key: OEYOMNZEMCPTKN-UHFFFAOYSA-N
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Description

Butamifos is an organophosphate herbicide primarily used to control annual and graminaceous weeds. It is known for its selective action on beans, turf, and various vegetables. The compound is a chiral molecule, meaning it exists in two enantiomeric forms ®- and (S)-isomers .

Mechanism of Action

Target of Action

Butamifos is an organophosphate herbicide . Its primary targets are the microtubules in the cells of weeds . Microtubules play a crucial role in cell division, and their inhibition leads to the death of rapidly dividing weed cells .

Mode of Action

This compound acts by inhibiting the formation of microtubules . This disruption of microtubule formation prevents cell division, leading to the death of the weed . Additionally, this compound also acts as an acetylcholinesterase inhibitor, which can make it moderately toxic to mammals .

Biochemical Pathways

Its action as an acetylcholinesterase inhibitor suggests that it may interfere with the normal functioning of the nervous system in mammals .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is scarce . It is known that this compound has a low aqueous solubility , which may impact its bioavailability.

Result of Action

The primary result of this compound action is the death of weeds due to the inhibition of cell division . In mammals, due to its action as an acetylcholinesterase inhibitor, it can lead to symptoms of organophosphate poisoning .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its low aqueous solubility might affect its distribution in the environment . A study found that the concentration of this compound in water may be higher due to its higher water solubility and lower affinity for adsorption in soil .

Preparation Methods

The synthesis of Butamifos involves the reaction between N-[chloro(ethoxy)phosphinothioyl]butan-2-amine and 5-methyl-2-nitrophenol. This reaction sequence is crucial for producing the active herbicidal compound . Industrial production methods typically follow this synthetic route, ensuring the compound’s purity and effectiveness.

Chemical Reactions Analysis

Butamifos undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: The compound can also undergo reduction reactions, although these are less common.

    Substitution: Substitution reactions involving this compound often result in the formation of derivatives with altered herbicidal properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Butamifos has several scientific research applications:

Comparison with Similar Compounds

Butamifos is unique among organophosphate herbicides due to its specific mode of action and selective toxicity. Similar compounds include:

This compound stands out due to its selective action on specific weed species and its moderate toxicity to mammals, making it a valuable tool in agricultural weed management.

Properties

IUPAC Name

N-[ethoxy-(5-methyl-2-nitrophenoxy)phosphinothioyl]butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N2O4PS/c1-5-11(4)14-20(21,18-6-2)19-13-9-10(3)7-8-12(13)15(16)17/h7-9,11H,5-6H2,1-4H3,(H,14,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEYOMNZEMCPTKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NP(=S)(OCC)OC1=C(C=CC(=C1)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N2O4PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5058068
Record name Butamiphos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5058068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36335-67-8
Record name Butamifos
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36335-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butamifos [BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036335678
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butamiphos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5058068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phosphoramidothioic acid, N-(1-methylpropyl)-, O-ethyl O-(5-methyl-2-nitrophenyl) ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.126.299
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUTAMIPHOS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KHP91X76U4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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